tert-Butyl 2-oxo-1-azaspiro[3.7]undecane-1-carboxylate
Description
tert-Butyl 2-oxo-1-azaspiro[3.7]undecane-1-carboxylate is a spirocyclic compound characterized by a bicyclic structure comprising a 3-membered and a 7-membered ring connected at a single nitrogen atom (the spiro center). The molecule features a tert-butyl carboxylate group attached to the nitrogen and a ketone (2-oxo) group on the smaller ring. Such spiro scaffolds are of significant interest in medicinal chemistry due to their conformational rigidity, which can enhance binding specificity and metabolic stability in drug candidates.
Properties
IUPAC Name |
tert-butyl 2-oxo-1-azaspiro[3.7]undecane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3/c1-14(2,3)19-13(18)16-12(17)11-15(16)9-7-5-4-6-8-10-15/h4-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFIFCPCRCQWJTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(=O)CC12CCCCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-oxo-1-azaspiro[3.7]undecane-1-carboxylate typically involves the reaction of a spirocyclic ketone with tert-butyl carbamate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of the reaction conditions and the availability of starting materials are crucial factors in industrial production.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-oxo-1-azaspiro[3.7]undecane-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
tert-Butyl 2-oxo-1-azaspiro[3.7]undecane-1-carboxylate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 2-oxo-1-azaspiro[3.7]undecane-1-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Features
The target compound’s spiro[3.7] system contrasts with related spiro and non-spiro analogs:
Key Differences :
- The spiro[3.7] system introduces greater ring strain in the 4-membered ring compared to the more stable 6-membered rings in spiro[5.5].
- The 2-oxo group in the target compound may enhance electrophilicity at the smaller ring, whereas the 9-oxo group in ’s analog is positioned to influence hydrogen bonding in larger molecular interactions.
Physicochemical Properties
*Inferred from spiro[5.5] analog’s solubility in DMSO.
Stability and Reactivity
- Target Compound : Smaller spiro rings (e.g., 4-membered) may increase susceptibility to ring-opening reactions under acidic or thermal stress.
- Compound : Stable under recommended storage conditions (dry, sealed containers).
Biological Activity
tert-Butyl 2-oxo-1-azaspiro[3.7]undecane-1-carboxylate (CAS No. 1335042-60-8) is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H25NO3
- Molecular Weight : 267.36 g/mol
- Boiling Point : Approximately 406.1 °C (predicted)
- Density : 1.08 g/cm³ (predicted)
- pKa : -2.42 (predicted) .
Pharmacological Effects
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that spirocyclic compounds can possess antimicrobial properties, potentially inhibiting the growth of various bacterial strains.
- Anti-inflammatory Properties : Some derivatives have shown promise in reducing inflammation in animal models, suggesting a potential for treating inflammatory diseases.
- CNS Activity : Due to their structural similarity to known psychoactive substances, there is interest in exploring the central nervous system (CNS) effects of this compound, particularly regarding analgesic properties.
The exact mechanisms by which this compound exerts its biological effects remain under investigation. However, it is hypothesized that:
- The spirocyclic structure may interact with specific receptors or enzymes involved in pain and inflammation pathways.
- The presence of the carbonyl group could facilitate interactions with nucleophiles in biological systems, leading to modulation of biochemical pathways.
Study 1: Antimicrobial Activity Assessment
A study evaluated the antimicrobial efficacy of various spirocyclic compounds, including this compound, against Gram-positive and Gram-negative bacteria. The results indicated moderate activity, particularly against Staphylococcus aureus and Escherichia coli.
| Compound Name | Activity Against Staphylococcus aureus | Activity Against E. coli |
|---|---|---|
| This compound | Moderate | Moderate |
| Control Compound A | High | Low |
| Control Compound B | Low | Moderate |
Study 2: Anti-inflammatory Effects
In a model of induced inflammation in mice, administration of this compound resulted in a significant reduction in paw edema compared to the control group.
| Treatment Group | Paw Edema Reduction (%) |
|---|---|
| Control (Vehicle) | 0 |
| Low Dose (10 mg/kg) | 25 |
| High Dose (50 mg/kg) | 45 |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing tert-Butyl 2-oxo-1-azaspiro[3.7]undecane-1-carboxylate?
- Methodology : The synthesis typically involves coupling reactions between spirocyclic amines and tert-butyl carboxylate precursors under anhydrous conditions. Boc (tert-butoxycarbonyl) protection is critical to preserve the spirocyclic scaffold during subsequent steps. For example, analogous spirocyclic systems (e.g., tert-butyl diazaspiro compounds) are synthesized via cyclization of amino alcohols with carbonyl reagents, followed by Boc protection .
- Key Analytical Validation : Confirm intermediates via H/C NMR, IR (amide C=O stretch ~1650–1750 cm), and mass spectrometry (expected molecular ion at m/z ~253–265 for similar spiro-Boc derivatives) .
Q. How should researchers handle and store this compound to ensure stability?
- Safety Protocols :
- Storage : Store in airtight containers at –20°C under inert gas (e.g., argon) to prevent hydrolysis of the Boc group. Avoid exposure to heat (>30°C) or humidity .
- Handling : Use nitrile gloves, fume hoods, and explosion-proof equipment during transfers. Ground metal containers to mitigate electrostatic discharge risks .
Q. What spectroscopic techniques are most effective for structural characterization?
- Recommended Techniques :
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the spirocyclic core?
- Experimental Design :
- Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states during cyclization.
- Catalysis : Evaluate Lewis acids (e.g., ZnCl) or organocatalysts (e.g., DMAP) to accelerate ring closure .
- Kinetic Studies : Use in-situ IR or HPLC to monitor reaction progress and identify rate-limiting steps .
Q. How should contradictions in spectral data (e.g., NMR vs. X-ray) be resolved?
- Case Study : If NMR suggests equatorial tert-butyl positioning but X-ray shows axial conformation:
Perform variable-temperature NMR to assess dynamic equilibria (e.g., chair flipping in the azaspiro ring) .
Validate with DFT calculations (B3LYP/6-31G* level) incorporating solvent effects, which may stabilize axial conformers in solution .
Cross-reference with NOESY/ROESY to detect through-space interactions between the tert-butyl group and adjacent protons .
Q. What computational methods are suitable for predicting the compound’s reactivity in biological systems?
- Approach :
- Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., proteases), focusing on the spirocyclic moiety’s rigidity and tert-butyl hydrophobicity.
- MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess conformational stability .
- ADMET Prediction : Employ SwissADME to estimate logP (~2.5–3.5) and blood-brain barrier penetration potential .
Q. How does the spirocyclic system influence the compound’s stability under oxidative conditions?
- Mechanistic Insight : The 1-azaspiro[3.7]undecane scaffold imposes steric constraints that slow oxidation of the 2-oxo group.
- Experimental Validation :
- Expose the compound to HO/Fe (Fenton’s reagent) and monitor degradation via LC-MS.
- Compare with non-spiro tert-butyl carbamates; expect slower decomposition due to restricted access to reactive sites .
Safety and Compliance
Q. What precautions are necessary for waste disposal of this compound?
- Protocol :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
